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Note on Nomenclature: This review focuses on the well-established and highly effective (R)-

SpiroPAP ligand and its iridium complexes in asymmetric catalysis. Extensive literature

searches did not yield specific results for a ligand termed "(R)-DTB-SpiroPAP". It is plausible

that "DTB" refers to di-tert-butyl substituents on the phosphine's aryl groups, a common

modification in ligand design. However, in the absence of direct literature for such a specifically

named ligand, this guide provides a comprehensive overview of the parent (R)-SpiroPAP

system, which is of significant interest and applicability in the field.

Introduction to SpiroPAP Ligands in Asymmetric
Catalysis
Chiral spiro ligands have emerged as a "privileged" class in asymmetric catalysis due to their

rigid C2-symmetric scaffold, which imparts high levels of stereocontrol in metal-catalyzed

reactions.[1] Among these, the pyridine-aminophosphine ligand, SpiroPAP, has garnered

considerable attention. Developed by Zhou and co-workers, the iridium complexes of SpiroPAP

have demonstrated exceptional efficiency and enantioselectivity in the asymmetric

hydrogenation of a wide range of ketones and ketoesters.[2][3][4] These catalysts are

characterized by their high stability, remarkable activity with extremely high turnover numbers

(TONs), and their successful application in the industrial synthesis of pharmaceuticals.[5]
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The tridentate coordination of the SpiroPAP ligand to the iridium center is crucial for the

catalyst's high stability and activity. This design overcomes the instability observed in some

bidentate aminophosphine ligand complexes, leading to catalysts that can be stored under an

inert atmosphere for months without loss of activity.[2]

Iridium-Catalyzed Asymmetric Hydrogenation of
Ketones
The iridium complex of (R)-SpiroPAP is a highly effective catalyst for the asymmetric

hydrogenation of prochiral ketones to the corresponding chiral secondary alcohols. This

transformation is of great importance in the synthesis of fine chemicals and pharmaceutical

intermediates.

Asymmetric Hydrogenation of Aryl Ketones
The Ir-(R)-SpiroPAP catalyst exhibits excellent performance in the asymmetric hydrogenation

of various aryl ketones. The reaction proceeds with high yields and outstanding

enantioselectivities under relatively mild conditions. A summary of representative results is

presented in Table 1.
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Table 1: Asymmetric Hydrogenation of Aryl Ketones with Ir-(R)-SpiroPAP Catalyst.

The catalyst's efficiency is highlighted by the extremely low catalyst loading required for the

hydrogenation of acetophenone, achieving a turnover number of up to 4,550,000.[5]

Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
The Ir-(R)-SpiroPAP catalyst is also highly effective for the challenging asymmetric

hydrogenation of β-aryl-β-ketoesters, affording the corresponding chiral β-hydroxy esters with
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excellent yields and enantioselectivities. These products are valuable building blocks in organic

synthesis.[2][5]
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Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters with Ir-(R)-SpiroPAP Catalyst.

Experimental Protocols
Preparation of the Ir-(R)-SpiroPAP Catalyst
The active iridium catalyst is typically prepared in situ from [Ir(COD)Cl]₂ and the (R)-SpiroPAP

ligand.

Materials:

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

(R)-SpiroPAP ligand

Anhydrous ethanol

Schlenk tube

Hydrogen gas supply

Procedure:

To a dry 25 mL Schlenk tube under an inert atmosphere, add (R)-SpiroPAP (0.094 mmol)

and [Ir(COD)Cl]₂ (0.045 mmol).[2]

Purge the Schlenk tube with hydrogen gas three times.[2]

Add anhydrous ethanol (6 mL) to the Schlenk tube.[2]

Stir the resulting orange solution at room temperature. The color of the solution will change

to light yellow after approximately 1.5 hours, indicating the formation of the active catalyst.[2]

The solvent can be removed under reduced pressure to yield a light yellow powder, which

can be used directly without further purification. The solid catalyst is stable in air for several

days and can be stored under an inert atmosphere for months.[2]
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General Procedure for the Asymmetric Hydrogenation of
a Ketone
Materials:

Substrate (ketone)

Ir-(R)-SpiroPAP catalyst solution (prepared as above) or solid catalyst

Anhydrous ethanol

Potassium tert-butoxide (KOtBu) (for ketoester hydrogenation)

Stainless steel autoclave

Procedure:

In a glovebox, charge a glass liner for the autoclave with the substrate (e.g., 1 mmol) and the

appropriate amount of the Ir-(R)-SpiroPAP catalyst (e.g., 0.0001 to 0.1 mol%).

If applicable (for ketoesters), add a solution of KOtBu in anhydrous ethanol.

Add anhydrous ethanol to dissolve the components.

Place the glass liner inside the stainless steel autoclave.

Seal the autoclave and purge with hydrogen gas several times.

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8-50 atm).

Stir the reaction mixture at the specified temperature (typically room temperature) for the

required time.

After the reaction is complete, carefully release the hydrogen pressure.

Remove the solvent under reduced pressure and purify the product by column

chromatography on silica gel to obtain the chiral alcohol.
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Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations
Proposed Catalytic Cycle for Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the Ir-(R)-SpiroPAP catalyzed asymmetric hydrogenation

of ketones.

Experimental Workflow
Caption: General experimental workflow for Ir-(R)-SpiroPAP catalyzed asymmetric

hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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